![molecular formula C17H18O4 B14784742 Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosativan is an isoflavan phytoalexin, a type of secondary metabolite produced by plants in response to stress or infection. It is known for its protective properties against various diseases, including breast cancer, heart disease, and prostate cancer . Isoflavans, including isosativan, are present in foods as glucosides and have attracted significant attention due to their numerous health benefits .
Métodos De Preparación
Isosativan can be synthesized through various methods. One common approach involves the hydroxylation of isoflavans. For instance, 6-hydroxyisosativan can be synthesized by introducing a hydroxy group at the C-6 position of isosativan . The synthetic route typically involves the use of reagents such as methoxy and hydroxy groups, and the reaction conditions may include specific temperature and pH settings to facilitate the hydroxylation process .
Análisis De Reacciones Químicas
Isosativan undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxy and hydroxy groups. For example, the hydroxylation of isosativan results in the formation of 6-hydroxyisosativan . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Isosativan has a wide range of scientific research applications. In chemistry, it is used for studying the structural and electronic properties of isoflavans . In biology and medicine, isosativan is investigated for its potential health benefits, including its protective properties against breast cancer, heart disease, and prostate cancer . Additionally, isosativan is used in the study of plant defense mechanisms, as it is a phytoalexin produced by plants in response to stress or infection .
Mecanismo De Acción
The mechanism of action of isosativan involves its interaction with specific molecular targets and pathways. As a phytoalexin, isosativan is produced by plants in response to stress or infection, and it helps protect the plant by inhibiting the growth of pathogens . The molecular targets and pathways involved in this process include various enzymes and proteins that are essential for the growth and survival of pathogens .
Comparación Con Compuestos Similares
Isosativan is similar to other isoflavans, such as vestitol and sativan . it is unique in its specific structural and electronic properties. For instance, 6-hydroxyisosativan is a hydroxylated derivative of isosativan, with an additional hydroxy group at the C-6 position . This structural difference results in distinct chemical and biological properties, making isosativan a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-2-yl)phenol |
InChI |
InChI=1S/C17H18O4/c1-19-12-6-7-14(15(18)9-12)16-8-4-11-3-5-13(20-2)10-17(11)21-16/h3,5-7,9-10,16,18H,4,8H2,1-2H3 |
Clave InChI |
GAZKXWKUWYJZTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2CCC3=C(O2)C=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


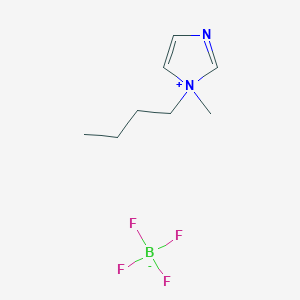
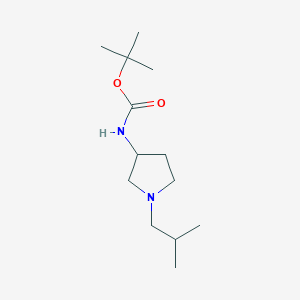

![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
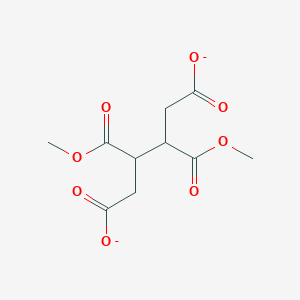
![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)
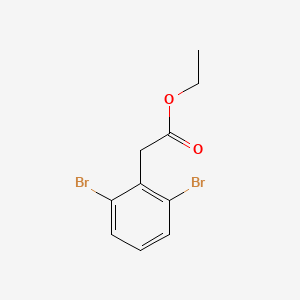
![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)

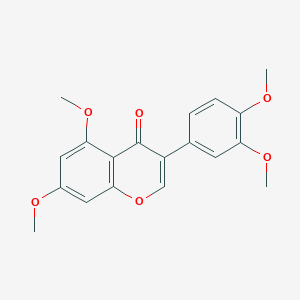
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
